molecular formula C19H25NO4 B4967154 (4-methoxy-3-methylbenzyl)(3,4,5-trimethoxybenzyl)amine

(4-methoxy-3-methylbenzyl)(3,4,5-trimethoxybenzyl)amine

Cat. No. B4967154
M. Wt: 331.4 g/mol
InChI Key: VZGCRQKKMFHFBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-methoxy-3-methylbenzyl)(3,4,5-trimethoxybenzyl)amine, also known as MMB-CHMINACA, is a synthetic cannabinoid that has gained popularity as a recreational drug. It is a potent agonist of the cannabinoid receptors and has been associated with a number of adverse effects, including psychosis, seizures, and even death. However, MMB-CHMINACA also has potential applications in scientific research, particularly in the study of the endocannabinoid system and the development of new drugs for various medical conditions.

Mechanism of Action

(4-methoxy-3-methylbenzyl)(3,4,5-trimethoxybenzyl)amine exerts its effects by binding to the CB1 and CB2 receptors in the brain and peripheral tissues. This leads to the activation of various signaling pathways, including the inhibition of adenylyl cyclase, the activation of mitogen-activated protein kinase pathways, and the modulation of ion channels. The overall effect is a modulation of neurotransmitter release and neuronal excitability, which can lead to a range of physiological and behavioral effects.
Biochemical and Physiological Effects
(4-methoxy-3-methylbenzyl)(3,4,5-trimethoxybenzyl)amine has been shown to induce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It has also been found to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate. These effects are thought to underlie the behavioral and cognitive effects of (4-methoxy-3-methylbenzyl)(3,4,5-trimethoxybenzyl)amine, including its euphoric and anxiogenic properties.

Advantages and Limitations for Lab Experiments

(4-methoxy-3-methylbenzyl)(3,4,5-trimethoxybenzyl)amine has several advantages for use in scientific research, including its high potency and selectivity for the CB1 and CB2 receptors. It also has a relatively long half-life, which allows for extended experiments and measurements. However, (4-methoxy-3-methylbenzyl)(3,4,5-trimethoxybenzyl)amine also has several limitations, including its potential toxicity and adverse effects, as well as its potential for abuse and diversion.

Future Directions

There are several potential future directions for research involving (4-methoxy-3-methylbenzyl)(3,4,5-trimethoxybenzyl)amine. One area of interest is the development of new drugs that target the endocannabinoid system, particularly for the treatment of pain, anxiety, and other medical conditions. Another area of interest is the investigation of the long-term effects of synthetic cannabinoids on brain function and behavior, including the potential for addiction and neurotoxicity. Finally, there is a need for further research into the pharmacology and toxicology of (4-methoxy-3-methylbenzyl)(3,4,5-trimethoxybenzyl)amine, including its potential for interactions with other drugs and its effects on different populations.

Synthesis Methods

The synthesis of (4-methoxy-3-methylbenzyl)(3,4,5-trimethoxybenzyl)amine involves several steps, including the preparation of the starting materials and the condensation reaction between them. One common method involves the use of 3,4,5-trimethoxybenzaldehyde and 4-methoxy-3-methylbenzylamine as the starting materials, which are then subjected to a reaction with a suitable catalyst and solvent to form the final product. The process requires careful control of reaction conditions to ensure high yield and purity of the product.

Scientific Research Applications

(4-methoxy-3-methylbenzyl)(3,4,5-trimethoxybenzyl)amine has been used in scientific research to investigate the pharmacology of the endocannabinoid system and the effects of synthetic cannabinoids on various physiological processes. It has been found to be a potent agonist of the CB1 and CB2 receptors, with a higher affinity for CB1 receptors. Studies have also shown that (4-methoxy-3-methylbenzyl)(3,4,5-trimethoxybenzyl)amine can induce a range of physiological effects, including analgesia, hypothermia, and sedation.

properties

IUPAC Name

1-(4-methoxy-3-methylphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4/c1-13-8-14(6-7-16(13)21-2)11-20-12-15-9-17(22-3)19(24-5)18(10-15)23-4/h6-10,20H,11-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZGCRQKKMFHFBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CNCC2=CC(=C(C(=C2)OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methoxy-3-methylphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine

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